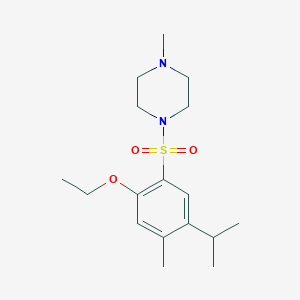

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-6-22-16-11-14(4)15(13(2)3)12-17(16)23(20,21)19-9-7-18(5)8-10-19/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNKYNWXSINAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Aryl Sulfonyl Chloride Intermediate

The synthesis begins with the introduction of a sulfonyl chloride group onto a pre-functionalized aromatic ring. Patent CN105777669B outlines a protocol adaptable to this target compound:

Starting Material : A tri-substituted phenol derivative (e.g., 2-hydroxy-4-methyl-5-isopropylphenol) serves as the precursor.

Sulfonation :

-

Reagents : Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂)

-

Conditions :

-

Mechanism : Sequential treatment with ClSO₃H introduces the sulfonic acid group, which is subsequently converted to sulfonyl chloride via SOCl₂.

Example Protocol :

Nucleophilic Substitution with 4-Methylpiperazine

The sulfonyl chloride intermediate reacts with 4-methylpiperazine to form the sulfonamide bond. This step is critical for introducing the piperazine moiety.

Reaction Conditions :

Protocol :

-

Combine sulfonyl chloride (1.0 equiv) and 4-methylpiperazine (1.2 equiv) in DCM.

-

Add TEA (1.5 equiv) dropwise at 0–10°C.

-

Stir at 25°C for 6 hours.

-

Concentrate under reduced pressure, purify via recrystallization.

Yield : 80–84% (based on patent data for analogous compounds).

Ethylation and Functionalization of the Aromatic Ring

The ethoxy group at the 2-position is introduced via alkylation. Patent CN105777669A details an ethylation strategy using diethyl sulfate or bromoethane:

Reagents :

Conditions :

Protocol :

-

Dissolve the hydroxyl-containing intermediate (1.0 equiv) in dimethylformamide (DMF).

-

Add KOH (2.0 equiv) and diethyl sulfate (1.5 equiv).

-

Heat at 80°C for 12 hours.

-

Quench with ice water, adjust pH to 11 with NaOH, and extract with ethyl acetate.

Optimization of Reaction Conditions

Solvent and Base Selection

-

Sulfonation : Chlorosulfonic acid must be used in stoichiometric excess to ensure complete conversion. Thionyl chloride acts as both a solvent and reactant.

-

Piperazine Substitution : Polar aprotic solvents (DCM, THF) enhance nucleophilicity. TEA outperforms inorganic bases in suppressing side reactions.

-

Ethylation : DMF facilitates high-temperature reactions, while bromoethane offers better regioselectivity compared to diethyl sulfate.

Temperature and Time Dependence

-

Sulfonyl Chloride Formation : Prolonged stirring (>4 hours) at 25°C improves yields but risks over-sulfonation.

-

Piperazine Reaction : Extending reaction time to 24 hours maximizes conversion but necessitates rigorous purification.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or isopropyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity to certain receptors, influencing its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

In contrast, the 3-bromo-4-methylphenyl derivative () has lower steric bulk, favoring synthetic versatility as an intermediate.

Target Selectivity

- Sildenafil’s pyrazolopyrimidine moiety is critical for PDE5 binding, achieving an IC₅₀ of 4 nM . The absence of this heterocycle in the target compound suggests divergent targets, possibly kinases or other sulfonyl-sensitive enzymes.

- The naphthylsulfonyl-propenylpiperazine () demonstrates anticancer activity via DNA interaction, highlighting how aromatic bulk (naphthyl vs. phenyl) directs therapeutic outcomes.

Metabolic Stability

- The isopropyl group in the target compound may slow oxidative metabolism compared to sildenafil’s propyl chain, which undergoes CYP3A4-mediated degradation .

Research Findings and Gaps

- Sildenafil Citrate : Well-characterized pharmacokinetics (oral bioavailability ~40%) and drug interactions (e.g., with CYP3A4 inhibitors) . The target compound lacks such data but shares metabolic liabilities due to the ethoxy group.

- Immunomodulatory Piperazines: The naphthaleneoxypropargyl-piperazine complex () shows CD4+/CD8+ modulation, indicating structural flexibility for immune-targeted modifications.

Biological Activity

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine is a synthetic compound with potential pharmacological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N2O3S, with a molecular weight of 336.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and various alkyl substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N2O3S |

| Molecular Weight | 336.5 g/mol |

| CAS Number | 934731 |

| Structural Features | Piperazine ring, sulfonyl group |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

- Phosphodiesterase Inhibition : Similar compounds have shown effectiveness as PDE inhibitors, which can enhance nitric oxide signaling pathways. This mechanism is particularly relevant in cardiovascular and neuropharmacological contexts.

- Antiviral Activity : Research indicates that heterocyclic compounds like this one can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives of piperazine have been studied for their efficacy against various viral infections.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate cellular functions. For example:

- Cell Viability Assays : Studies conducted on human cell lines indicated that the compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile.

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on specific enzymes involved in signal transduction pathways, showing potential in modulating physiological responses.

Case Studies

- Cardiovascular Research : A study investigated the effects of the compound on vascular smooth muscle cells, revealing that it could promote relaxation through PDE inhibition, similar to sildenafil citrate . This suggests potential applications in treating conditions like hypertension.

- Antiviral Research : Another case study focused on the compound's antiviral properties against RNA viruses. Initial results indicated significant reductions in viral load in treated cell cultures, warranting further investigation into its mechanisms and efficacy .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Structural Modifications : Exploring analogs of the compound to enhance potency and selectivity for specific biological targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.